An In-depth Technical Guide to the Synthesis and Purification of DL-Phenylalanine tert-butyl ester hydrochloride
An In-depth Technical Guide to the Synthesis and Purification of DL-Phenylalanine tert-butyl ester hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of DL-Phenylalanine tert-butyl ester hydrochloride, a crucial intermediate in the development of various pharmaceuticals, including analgesics and antidepressants.[1][2] Its role as a building block in peptide synthesis further underscores its importance in the creation of novel therapeutic agents.[2] This document offers detailed experimental protocols, quantitative data summaries, and visual representations of the chemical processes involved.
Synthesis Methodologies
The synthesis of DL-Phenylalanine tert-butyl ester hydrochloride can be achieved through several methods. The most common and industrially applicable approach involves the esterification of DL-phenylalanine using tert-butyl acetate or isobutylene in the presence of a strong acid catalyst, followed by conversion to the hydrochloride salt.
Esterification using tert-Butyl Acetate and Perchloric Acid
A prevalent method for the synthesis of the tert-butyl ester of phenylalanine involves the reaction of the amino acid with tert-butyl acetate in the presence of perchloric acid.[3] The reaction proceeds by the acid-catalyzed addition of the tert-butyl group to the carboxylic acid moiety of phenylalanine. The resulting free base is then converted to the hydrochloride salt.
Esterification using Isobutylene and p-Toluenesulfonic Acid (PTSA)
An alternative and effective method utilizes isobutylene as the source of the tert-butyl group, with an acid catalyst such as p-toluenesulfonic acid (PTSA) or sulfuric acid.[4] This reaction is typically carried out in a solvent like dioxane under pressure. While effective, this method may require specialized equipment such as an autoclave to handle the gaseous isobutylene and the reaction pressure.
Experimental Protocols
The following sections provide detailed experimental procedures for the synthesis and purification of DL-Phenylalanine tert-butyl ester hydrochloride.
Synthesis via tert-Butyl Acetate
This protocol is adapted from established patent literature.
Materials:
-
L-Phenylalanine (or DL-Phenylalanine)
-
tert-Butyl acetate
-
60% Perchloric acid aqueous solution
-
4N Sodium hydroxide aqueous solution
-
Isopropyl ether
-
Hydrogen chloride gas
Procedure:
-
Suspend L-Phenylalanine (e.g., 30.08 g, 182.09 mmol) in tert-butyl acetate (e.g., 603.2 ml).
-
To the stirred suspension, add 60% perchloric acid (e.g., 36.5 g, 1.2 equivalents) at 21-23 °C.
-
Continue stirring until the reaction mixture becomes uniform, and then allow it to stand for approximately 21 hours.
-
Neutralize the reaction mixture by adding 4N aqueous sodium hydroxide solution until the pH reaches approximately 9.06.
-
Allow the layers to separate and collect the organic layer.
-
Cool the organic solution with ice water and bubble hydrogen chloride gas through it.
-
Stir the mixture at the same temperature for 30 minutes to allow for the precipitation of the hydrochloride salt.
-
Collect the precipitated crystals by filtration.
-
Wash the crystals with isopropyl ether.
-
Dry the crystals under reduced pressure at 40 °C to obtain L-Phenylalanine tert-butyl ester hydrochloride.
Synthesis via Isobutylene
This protocol is based on a patent describing the synthesis of amino acid tert-butyl esters.
Materials:
-
Phenylalanine
-
Dioxane
-
p-Toluenesulfonic acid (PTSA)
-
Isobutylene
-
10% Sodium bicarbonate solution
-
Water
-
Brine
-
Dry ether
-
Hydrogen chloride gas
Procedure:
-
Suspend phenylalanine (e.g., 25 g) in dioxane.
-
Add 1.5 equivalents of PTSA and isobutylene (e.g., 300 ml).
-
Stir the contents in an autoclave at room temperature for 2 to 3 days.
-
After the reaction, wash the mixture with a 10% sodium bicarbonate solution, followed by water and brine.
-
Remove the solvent under vacuum to obtain the free base of the product.
-
Dissolve the free amine in approximately 10 volumes of dry ether and cool the solution to -20°C.
-
Slowly add one equivalent of a 1N HCl solution in ether (prepared by dissolving HCl gas in dry ether).
-
Remove the ether under vacuum to afford the desired hydrochloride salt.
Purification
The primary method for the purification of DL-Phenylalanine tert-butyl ester hydrochloride is recrystallization.
Recrystallization Protocol
A general approach to recrystallization involves dissolving the crude product in a suitable hot solvent and then allowing it to cool slowly, leading to the formation of pure crystals. While specific solvent systems for this exact compound are not detailed in the provided results, a common practice for similar compounds involves using a solvent mixture like toluene and cyclohexane. Alternatively, simple washing with a non-polar solvent like isopropyl ether during filtration can remove impurities.
General Procedure:
-
Transfer the crude solid to a suitable flask.
-
Add a minimal amount of a hot solvent or solvent mixture until the solid dissolves completely.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath or freezer to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum.
Data Presentation
The following tables summarize the quantitative data associated with the synthesis of Phenylalanine tert-butyl ester hydrochloride.
Table 1: Reaction Conditions and Yields
| Method | Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| tert-Butyl Acetate | L-Phenylalanine | tert-Butyl acetate, 60% Perchloric acid, HCl gas | tert-Butyl acetate | 21-23 | ~21 hours | 75.0 - 80.1 | |
| Isobutylene | Phenylalanine | Isobutylene, PTSA, HCl gas | Dioxane | Room Temperature | 2-3 days | Not Specified |
Table 2: Physical and Spectroscopic Data of L-Phenylalanine tert-butyl ester hydrochloride
| Property | Value | Reference |
| Appearance | White crystalline powder | |
| Molecular Formula | C₁₃H₁₉NO₂·HCl | |
| Molecular Weight | 257.76 g/mol | |
| Melting Point | 235 °C | |
| Purity (HPLC) | ≥ 99% | |
| Storage Conditions | Store at 0-8 °C |
Visualizing the Workflow
The following diagrams illustrate the key steps in the synthesis and purification of DL-Phenylalanine tert-butyl ester hydrochloride.
Caption: Synthesis workflow via the tert-butyl acetate method.
Caption: General purification workflow for the final product.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. JPH0977724A - Production of tertiary butyl ester of amino acid and its hydrochloride - Google Patents [patents.google.com]
- 4. WO2003053909A1 - Process for preparing amino acid tert-butyl ester hydrochloric acid salts - Google Patents [patents.google.com]
